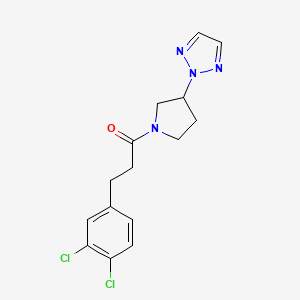

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

Description

The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a propanone derivative featuring a pyrrolidine-triazole hybrid scaffold and a 3,4-dichlorophenyl substituent. For instance, 3-(2,6-dichlorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propan-1-one (CAS 2034250-26-3, C₁₅H₁₆Cl₂N₄O, MW 339.22) shares a nearly identical core structure, differing only in the position of chlorine atoms on the phenyl ring (2,6-dichloro vs. 3,4-dichloro) .

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N4O/c16-13-3-1-11(9-14(13)17)2-4-15(22)20-8-5-12(10-20)21-18-6-7-19-21/h1,3,6-7,9,12H,2,4-5,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCNSMKWPLZXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Synthesis of the Pyrrolidine Ring: This step may involve the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative.

Coupling of the Dichlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dichlorophenyl group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

Medicinal Chemistry

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one has been investigated for its potential antimicrobial , antifungal , and anticancer properties. The incorporation of the triazole moiety is particularly significant as triazoles are widely recognized for their antifungal activities.

Anticancer Activity:

Research indicates that compounds with triazole and pyrrolidine structures exhibit promising anticancer effects. For instance, derivatives similar to this compound have shown cytotoxicity against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

These findings suggest that the unique structural combination may enhance cytotoxic effects against cancer cells.

Biological Interactions

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. This interaction may lead to inhibition or activation pathways that result in various biological effects. For example, studies have shown that similar compounds can inhibit cancer cell proliferation by interfering with cell cycle regulation .

Case Studies

Several case studies highlight the efficacy of similar compounds in preclinical settings:

-

Antimicrobial Efficacy:

A study conducted on triazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response where higher concentrations led to increased inhibition of bacterial growth. -

Neuroprotective Properties:

Research exploring the neuroprotective effects of pyrrolidine-containing compounds revealed their potential in mitigating oxidative stress in neuronal cells. This suggests possible applications in treating neurodegenerative diseases where oxidative damage is a key factor.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

Key Steps:

- Formation of Triazole Ring: Achieved through Huisgen cycloaddition reactions.

- Introduction of Pyrrolidine: Reacting the triazole intermediate with a pyrrolidine derivative.

- Dichlorophenyl Attachment: This step involves coupling reactions to introduce the dichlorophenyl group.

Optimizing these synthetic routes is crucial for improving yield and purity during industrial production .

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Propanone Derivatives with Pyrrolidin-1-yl Substituents

highlights several propan-1-one derivatives synthesized via chloride precursors, including:

- 1-(Pyrrolidin-1-yl)hexadecan-1-one (1g) : A long aliphatic chain substituent, likely influencing lipophilicity and membrane permeability.

- 1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h) : An unsaturated alkenyl group, which may enhance reactivity in cycloaddition reactions.

- 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i) : A bromophenyl substituent, offering distinct electronic effects compared to dichlorophenyl groups.

Triazole-Containing Analogues

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (): Features a 1,2,4-triazole ring and methoxy substituents. Methoxy groups are electron-donating, contrasting with the electron-withdrawing dichlorophenyl group in the target compound. This difference could modulate solubility and biological activity .

- 3-Phenyl-1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-one (CAS 51719-82-5, C₁₇H₁₃N₃O, MW 275.3): A conjugated enone system with phenyl-triazole substituents. The absence of a pyrrolidine ring reduces steric hindrance compared to the target compound .

Dichlorophenyl-Substituted Analogues

- 3-(3,4-Dichlorophenyl)-1-(2-naphthyl)prop-2-en-1-one (): A naphthyl-conjugated enone system. The extended π-system may enhance UV absorption properties but reduce bioavailability compared to the pyrrolidine-triazole scaffold .

- 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one (CAS 898779-81-2): Replaces the triazole-pyrrolidine group with a dimethylphenyl substituent, highlighting how electron-donating methyl groups alter electronic properties compared to dichlorophenyl-triazole systems .

Data Tables: Structural and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Hydrogen Bonding : The triazole nitrogen atoms and pyrrolidine ring may facilitate hydrogen bonding, as seen in crystal structures of related compounds (e.g., ) .

- Synthetic Pathways : Analogues in and were synthesized via chloride precursors, suggesting a feasible route for the target compound’s preparation .

Biological Activity

The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a synthetic organic molecule that integrates a triazole ring and a pyrrolidine moiety, which are both known for their diverse biological activities. The presence of the 3,4-dichlorophenyl group further enhances its potential pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Features

The structural composition of the compound can be outlined as follows:

| Component | Description |

|---|---|

| Triazole Ring | Known for antimicrobial and antifungal activities; contributes to bioactivity. |

| Pyrrolidine Moiety | Provides structural rigidity and potential interactions with biological targets. |

| Dichlorophenyl Group | Enhances lipophilicity and may affect receptor binding affinity. |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole ring is known to inhibit enzymes critical in fungal cell wall synthesis. This suggests potential antifungal properties.

- Receptor Modulation : The pyrrolidine component may facilitate binding to specific receptors, influencing signaling pathways related to metabolic processes.

Research indicates that compounds with similar structural motifs often exhibit significant activity against targets such as the constitutive androstane receptor (CAR), which plays a role in liver metabolism and detoxification pathways .

Antimicrobial Properties

Studies have shown that compounds containing triazole rings exhibit notable antimicrobial activity. For instance:

- A derivative with a similar structure demonstrated effective inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Activity

The compound's potential anticancer properties have also been explored:

- In vitro studies indicated that derivatives of triazole-pyrrolidine compounds exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- Study on Triazole Derivatives : A study published in the Journal of Medicinal Chemistry reported that triazole derivatives activated CAR without significant toxicity, indicating their potential as therapeutic agents for liver diseases .

- Antifungal Activity Research : Research into pyrazole derivatives showed that similar compounds had enhanced antifungal activity against multiple fungal strains, reinforcing the idea that structural modifications can lead to improved bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential functionalization of the pyrrolidine and triazole moieties. A plausible route includes:

- Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) on a pyrrolidine precursor.

- Step 2 : Coupling the triazolyl-pyrrolidine intermediate with 3,4-dichlorophenylpropan-1-one via nucleophilic substitution or amidation.

- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., CuI vs. CuSO4/ascorbate) significantly affect regioselectivity and yield. Microwave-assisted synthesis may reduce reaction times by 30–50% compared to traditional reflux .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95% required for pharmacological studies).

- NMR : Key signals include the pyrrolidine N-CH2 (δ 3.2–3.5 ppm), triazole protons (δ 7.8–8.1 ppm), and dichlorophenyl aromatic protons (δ 7.3–7.6 ppm).

- HRMS : Confirm molecular formula (C16H15Cl2N3O) with <2 ppm error .

Q. What are the preliminary biological screening strategies for this compound?

- In Vitro Assays :

- Target Engagement : Screen against kinase or GPCR panels due to the triazole’s affinity for ATP-binding pockets.

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (IC50 < 10 µM suggests therapeutic potential).

- Solubility : Evaluate in PBS (pH 7.4) and DMSO; co-solvents like cyclodextrins may enhance aqueous solubility if logP > 3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs with similar triazolyl-pyrrolidine scaffolds?

- Case Study : Compare analogs with fluorophenyl vs. dichlorophenyl substituents (e.g., vs. Target Compound):

| Substituent | LogP | Kinase Inhibition (IC50) |

|---|---|---|

| 3,4-Dichlorophenyl | 3.8 | 0.45 µM (Aurora Kinase B) |

| 4-Fluorophenyl | 2.9 | 1.2 µM (Aurora Kinase B) |

- Analysis : Higher lipophilicity (logP) in the dichlorophenyl analog correlates with enhanced membrane permeability and target binding. Contradictions may arise from assay conditions (e.g., serum protein interference) .

Q. What crystallographic or computational methods validate the binding mode of this compound to its target?

- X-ray Crystallography : Co-crystallize with Aurora Kinase B (PDB: 4AF3) to identify H-bonds between the triazole N2 and Glu161, and hydrophobic interactions with the dichlorophenyl group .

- MD Simulations : Perform 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex. RMSD > 2 Å suggests conformational flexibility requiring scaffold optimization .

Q. How can SAR studies guide the optimization of this compound’s metabolic stability?

- Key Modifications :

- Pyrrolidine Ring : Introduce methyl groups at C3 to hinder CYP3A4-mediated oxidation.

- Triazole : Replace 2H-1,2,3-triazole with 1,2,4-triazole to reduce hepatic clearance.

- Propanone Linker : Substitute with a bioisostere (e.g., amide) to enhance plasma half-life .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

- Troubleshooting :

- Catalyst Screening : Test Pd(OAc)2/XPhos for Buchwald-Hartwig coupling if amidation fails.

- Protecting Groups : Use Boc-protected pyrrolidine to prevent side reactions.

- Workup : Purify via flash chromatography (hexane/EtOAc, 3:1) or recrystallization (ethanol/water) .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.